molecular formula C14H11BrN2O3 B5835879 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5835879
M. Wt: 335.15 g/mol
InChI Key: ZVINVXBSLAIINJ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11BrN2O3 It is a derivative of benzamide, featuring a bromine atom, a nitro group, and a methyl group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration to introduce the nitro group at the 5-position.

    Bromination: The nitrated product is then brominated to introduce the bromine atom at the 2-position.

    Amidation: Finally, the brominated nitro compound is reacted with benzoyl chloride in the presence of a base to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-amino-N-(2-methyl-5-nitrophenyl)benzamide.

    Reduction: 2-bromo-N-(2-methyl-5-aminophenyl)benzamide.

    Oxidation: 2-bromo-N-(2-carboxy-5-nitrophenyl)benzamide.

Scientific Research Applications

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and nitro groups can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide
  • 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide

Uniqueness

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVINVXBSLAIINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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